molecular formula C14H14N4O B2384736 4-(Piperazin-1-yl)benzofuro[3,2-d]pyrimidine CAS No. 380339-27-5

4-(Piperazin-1-yl)benzofuro[3,2-d]pyrimidine

Cat. No. B2384736
M. Wt: 254.293
InChI Key: QWQBHCFTLXGCEJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Molecular Structure Analysis

The molecular structure of 4-(Piperazin-1-yl)benzofuro[3,2-d]pyrimidine consists of a benzofuro[3,2-d]pyrimidine core with a piperazine group attached. The exact structure can be determined using techniques such as IR, 1H NMR, 13C NMR, and mass spectrometry.

Future Directions

Future research could focus on further understanding the biological activity of 4-(Piperazin-1-yl)benzofuro[3,2-d]pyrimidine and similar compounds. This includes their potential as novel PARP-1 inhibitors and their role in cancer treatment .

properties

IUPAC Name

4-piperazin-1-yl-[1]benzofuro[3,2-d]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N4O/c1-2-4-11-10(3-1)12-13(19-11)14(17-9-16-12)18-7-5-15-6-8-18/h1-4,9,15H,5-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWQBHCFTLXGCEJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C2=NC=NC3=C2OC4=CC=CC=C43
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Piperazin-1-yl)benzofuro[3,2-d]pyrimidine

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